1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde
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Overview
Description
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C11H16O It is characterized by a cycloheptane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde can be synthesized through several methods. One common approach involves the N-alkylation of cycloheptane derivatives with propargyl bromide under phase-transfer catalysis conditions. The reaction typically occurs in a two-phase system with toluene and 50% sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and phase-transfer catalysis can be applied to scale up the production process. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Propargyl bromide, phase-transfer catalysts
Major Products Formed:
Oxidation: 1-(Prop-2-yn-1-yl)cycloheptane-1-carboxylic acid
Reduction: 1-(Prop-2-yn-1-yl)cycloheptane-1-methanol
Substitution: Various substituted cycloheptane derivatives
Scientific Research Applications
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research, including:
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring.
1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde: Similar structure but with a cyclooctane ring.
The uniqueness of this compound lies in its seven-membered ring, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs.
Biological Activity
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring with a prop-2-yn-1-yl substituent and an aldehyde functional group. Its unique structural features suggest potential biological activities that are currently under investigation, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant case studies.
The compound's molecular formula is C9H12O, with a molecular weight of 136.19 g/mol. Below is a summary of its key properties:
Property | Value |
---|---|
Molecular Formula | C9H12O |
Molecular Weight | 136.19 g/mol |
IUPAC Name | This compound |
InChI Key | ROCSLZDRSCEUBD-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with various molecular targets. The compound has been shown to act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. This property is crucial in its potential application in oxidative stress-related pathways, which are often implicated in cancer and other diseases.
Antimicrobial and Anticancer Properties
Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial and anticancer properties. The ability to generate ROS suggests that the compound could induce oxidative stress in microbial cells or cancerous tissues, leading to cell death .
A study conducted on similar compounds demonstrated that the presence of an alkyne and aldehyde functional groups enhances their reactivity and biological activity, particularly against various cancer cell lines .
Study on Anticancer Activity
In a recent investigation, researchers synthesized various derivatives of this compound to evaluate their anticancer efficacy. The study utilized several cancer cell lines, including breast and colon cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cell lines .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of this compound's derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding highlights the potential of these compounds as novel antimicrobial agents .
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-prop-2-ynylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h1,10H,3-9H2 |
InChI Key |
IITUTWLJDBITCM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCCC1)C=O |
Origin of Product |
United States |
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